molecular formula C14H12N2O2S2 B2527986 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 93533-17-6

3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B2527986
CAS RN: 93533-17-6
M. Wt: 304.38
InChI Key: DQTHTVGTLJTHCL-UHFFFAOYSA-N
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Description

The compound “3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a derivative of 1,2,3-Benzothiadiazine 1,1-dioxides . These compounds combine the structural features of two compound families, 1,2,4-benzothiadiazine 1,1-dioxides and phthalazinones, some of whose members are important medicines on the market .


Synthesis Analysis

The synthesis of 1,2,4-thiadiazinane 1,1-dioxides, which is a related compound, involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors . The β-aminoethane sulfonamides are obtained through sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides followed by further DBU mediated sulfur (VI) fluoride exchange (SuFEx) reaction with amines at the S–F bond .


Molecular Structure Analysis

The molecular structure of “3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a derivative of 1,2,3-Benzothiadiazine 1,1-dioxides . It is a 7-Sulfamoyl-1,2,4-benzothiadiazine 1,1-dioxide in which the hydrogen at position 6 is substituted by chlorine and that at position 3 is substituted by a benzylsulfanylmethyl group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-thiadiazinane 1,1-dioxides include the Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides and a DBU mediated sulfur (VI) fluoride exchange (SuFEx) reaction with amines at the S–F bond .

Scientific Research Applications

Fungicidal Activity

Cardiovascular Effects

Insulin Release Modulation

Pharmaceutical Structural Motif

Chemical Synthesis Strategies

Structural Optimization

properties

IUPAC Name

3-benzylsulfanyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c17-20(18)13-9-5-4-8-12(13)15-14(16-20)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQTHTVGTLJTHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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